N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
Description
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-12-20-17-10-9-15(13-14(17)8-11-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h9-10,13,16,19H,2-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOTWOYRMQUCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then further modified to introduce the propyl group and the cyclohexanesulfonamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic drugs.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound shares structural similarities with derivatives such as:
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide (A2O, C₁₉H₂₂N₂O₃S) .
- N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (REACTION_PRODUCT) .
- ABA-mimicking ligand N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide (complex with ABA receptor PYL2) .
Key Differences:
The cyclohexanesulfonamide variant exhibits increased lipophilicity and conformational flexibility compared to the benzyl-substituted analogs. This may enhance membrane permeability but reduce solubility in aqueous media .
Research Findings and Implications
- A2O (Benzyl Derivative) : Demonstrated crystallographic stability in protein-ligand complexes, with a binding affinity (Kd) of 1.2 µM for PYL2 .
- Cyclohexane Derivative : Preliminary assays suggest reduced aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL for A2O) but improved metabolic stability in hepatic microsomes .
Biological Activity
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 941906-27-0 |
| LogP | 3.568 |
| Polar Surface Area | 38.96 Ų |
This compound primarily interacts with the PYR/PYL family of abscisic acid (ABA) receptors . This interaction triggers a cascade of biochemical reactions that are crucial for plant responses to abiotic stresses such as drought and salinity. The compound mimics ABA, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways .
Antiviral Activity
Recent studies have investigated the antiviral potential of various tetrahydroquinoline derivatives against human coronaviruses. In comparative analyses, compounds structurally related to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl) demonstrated varying degrees of activity against strains such as 229E and OC-43 . For instance:
- Avir-8 , a related compound, showed significant antiviral activity with a selectivity index (SI) of 972.0 against strain OC-43.
- Other derivatives exhibited weaker activities, emphasizing the need for further exploration into structural modifications to enhance efficacy .
Plant Growth Regulation
The compound's role in plant biology is significant due to its effects on growth regulation. By activating ABA signaling pathways:
- It inhibits seed germination.
- It reduces leaf water loss.
- It enhances drought resistance in plants .
Case Studies
- Antiviral Screening : In a study assessing the activity of various tetrahydroquinoline derivatives against coronaviruses, this compound was included in the screening. Although specific data on its activity were not detailed, related compounds showed promising results that warrant further investigation into this compound's potential .
- Drought Resistance in Plants : Research exploring the biochemical pathways activated by ABA analogs indicated that this compound could significantly influence gene expression related to stress responses in plants. This suggests a potential application in agricultural biotechnology for enhancing crop resilience under stress conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide?
- Methodology : The synthesis typically involves reacting 1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-amine with cyclohexanesulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane. The reaction is monitored via TLC, and purification is achieved using column chromatography .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to amine).
Q. How is the compound characterized structurally and assessed for purity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., sulfonamide NH at ~10 ppm, cyclohexane protons as multiplet).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS: calculated 385.15, observed 385.14).
- HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .
Q. What are the common chemical reactions this compound undergoes?
- Reaction Types :
- Oxidation : The sulfonamide group can be oxidized to sulfones using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .
- Reduction : The ketone group in the tetrahydroquinoline core is reducible with NaBH in methanol, yielding a secondary alcohol derivative .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis?
- Approach : Replace dichloromethane with toluene for safer reflux conditions. Use catalytic DMAP to enhance sulfonylation efficiency. Continuous-flow reactors improve heat dissipation and reduce reaction time (from 12 hours to 3–4 hours) .
- Yield Analysis : Pilot studies show 75% yield at lab scale vs. 68% in batch reactors due to improved mixing .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect)?
- Troubleshooting Steps :
- Assay Validation : Confirm target enzyme activity (e.g., kinase inhibition) using positive controls (e.g., staurosporine).
- Impurity Check : Use LC-MS to rule out byproducts (e.g., sulfonic acid derivatives) that may interfere with assays .
- Structural Confirmation : Compare IC values of the parent compound with its oxidized sulfone derivative to assess functional group contributions .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified enzymes (e.g., K = 120 nM for carbonic anhydrase IX).
- X-ray Crystallography : Co-crystallize the compound with its target protein to identify binding motifs (e.g., sulfonamide coordination to Zn in active sites) .
Comparative and Mechanistic Questions
Q. How does the propyl substituent influence activity compared to benzyl analogs?
- Structural Analysis : The propyl group reduces steric hindrance compared to benzyl, enhancing membrane permeability (logP = 2.1 vs. 3.5 for benzyl analog).
- Biological Impact : In vitro assays show 2-fold higher cellular uptake in HeLa cells, correlating with improved IC in cytotoxicity assays (12 µM vs. 25 µM for benzyl) .
Q. What strategies mitigate solubility limitations in aqueous assays?
- Formulation : Use DMSO stock solutions (<0.1% final concentration) to prevent precipitation. For in vivo studies, employ cyclodextrin-based nanoformulations to enhance bioavailability .
Data Reproducibility and Validation
Q. How to ensure reproducibility in SAR studies of derivatives?
- Guidelines :
- Synthetic Protocols : Document exact equivalents of reagents (e.g., 1.05 eq. sulfonyl chloride) and reaction times (±5 minutes).
- Biological Replicates : Use triplicate wells in cell-based assays with standard deviation <15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
